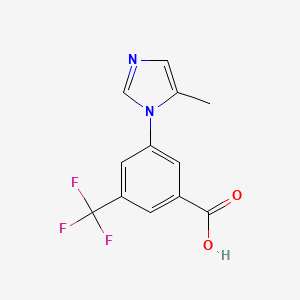

3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-5-16-6-17(7)10-3-8(11(18)19)2-9(4-10)12(13,14)15/h2-6H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSUKVFTTLTIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution and Formation of Imidazole-Substituted Aromatic Compound

- Starting from 3-nitro-5-(trifluoromethyl)benzotrifluoride derivatives, nucleophilic aromatic substitution with 5-methyl-1H-imidazole is performed.

- Bases such as potassium carbonate, sodium hydride, or potassium alkoxide are used to deprotonate the imidazole and promote substitution.

- Solvents employed include polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or 1-methyl-2-pyrrolidinone (NMP).

- This step yields 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)nitrobenzene intermediates.

Reduction of Nitro Group to Amino or Further Functionalization

- The nitro group is reduced to an amine using catalytic hydrogenation or chemical reducing agents.

- The amine intermediate can be further converted to the corresponding benzamide or hydroxamic acid derivatives.

- These intermediates are crucial for subsequent transformations towards the target benzoic acid.

Esterification and Hydrolysis Steps

- The carboxylic acid functionality is often introduced or protected as methyl esters.

- Esterification is performed by reacting the acid or acid derivative with C1-C4 alkanols (e.g., methanol) in the presence of an acid catalyst.

- Hydrolysis of nitriles or esters to the carboxylic acid is achieved using sodium hydroxide in aqueous-organic mixtures such as 1,4-dioxane-water under reflux conditions (~95 °C).

- After hydrolysis, acidification with hydrochloric acid precipitates the target acid.

Amidation Using Hydroxylamine and Dehydration

- Hydroxylamine or its salts react with methyl esters to form hydroxamic acid intermediates.

- This reaction is performed in methanol or similar solvents with bases like sodium methoxide.

- The hydroxamic acid intermediate is then dehydrated to form the corresponding amide using dehydrating agents such as carbonyldiimidazole, dicyclohexylcarbodiimide, or thionyl chloride.

- Solvents for dehydration include ethyl acetate, dichloromethane, toluene, tetrahydrofuran, or acetonitrile.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 5-methyl-1H-imidazole, K2CO3 | DMF | 80-100 °C | 12-24 h | Not specified | Polar aprotic solvent preferred |

| Esterification | C1-C4 alkanol, acid catalyst | Methanol | Reflux | Several hrs | ~89.5% | Produces methyl ester intermediate |

| Hydrolysis (nitrile to acid) | NaOH (5 equiv) | 1,4-dioxane/water | 95 °C | 15 h | 47.6% | Acidification and extraction follow |

| Amidation with hydroxylamine | Hydroxylamine hydrochloride, NaOMe | Methanol | Reflux | 1 h | Not specified | Forms hydroxamic acid intermediate |

| Dehydration | Carbonyldiimidazole or other agents | Acetonitrile, DCM, etc. | RT to reflux | Variable | Not specified | Converts hydroxamic acid to amide |

Research Findings and Optimization Insights

- Use of metallic carbonates such as Na2CO3 or K2CO3 as bases enhances reaction efficiency and selectivity in nucleophilic aromatic substitution.

- Reactions performed in mixed aqueous-organic solvents (e.g., water with methanol or ethanol) improve solubility and facilitate hydrolysis steps.

- Dehydrating agents like carbonyldiimidazole are preferred for amidation due to milder conditions and higher yields compared to harsher reagents.

- Maintaining pH control during hydrolysis and amidation is critical for product purity and yield.

- Reaction monitoring by TLC and HPLC ensures completion and purity, with reported purities up to 99.4%.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted imidazoles or benzoic acid derivatives.

Scientific Research Applications

Anticancer Potential

One of the most promising applications of this compound is in cancer research. Studies have indicated that derivatives of imidazole compounds can act as inhibitors of various oncogenic pathways. For instance, the compound has been explored as an inhibitor of the WD repeat domain 5 (WDR5), a protein implicated in several cancers.

Case Study: WDR5 Inhibition

Research published in the Journal of Medicinal Chemistry describes the optimization of WDR5 inhibitors using structure-guided pharmacophore design. The study highlights the compound's ability to bind with high affinity to WDR5, demonstrating potent antiproliferative activity against cancer cell lines and significant oral bioavailability in animal models .

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. It has been categorized among kinase inhibitors and has been tested for its ability to inhibit specific kinases involved in cancer progression.

Case Study: Kinase Inhibition

A study focusing on the inhibition of kinases relevant to cancer therapy demonstrated that compounds similar to 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid could effectively reduce tumor growth in preclinical models. The structure's trifluoromethyl group enhances lipophilicity, aiding cellular uptake and efficacy .

Drug Development

The unique structural features of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid make it a candidate for further development as a therapeutic agent. Its role as an anticancer drug is particularly noteworthy, with ongoing research aiming to refine its pharmacokinetic properties for better efficacy and safety profiles.

Research Chemical Standards

The compound is also utilized as a reference standard in analytical chemistry, particularly in studies involving drug metabolism and pharmacokinetics. Its availability from chemical suppliers facilitates its use in laboratory settings for various experimental applications .

Mechanism of Action

The mechanism by which 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the trifluoromethyl group enhances the compound's stability and lipophilicity. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares key structural and physicochemical properties of 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid with related compounds:

Key Observations:

- Trifluoromethyl Group : The -CF₃ group is a common feature in all listed compounds, enhancing metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Imidazole vs.

- Substituent Position : Isomeric differences (e.g., 5-methyl vs. 4-methyl imidazole) significantly impact biological activity. For example, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid shows distinct pharmacokinetic profiles compared to the 5-methyl isomer .

Spectroscopic and Analytical Data

- IR Spectroscopy : The target compound exhibits characteristic peaks at ~1700 cm⁻¹ (C=O stretch of benzoic acid) and ~3100 cm⁻¹ (imidazole C-H stretch) .

- NMR : ¹H NMR signals include δ 8.0–8.5 ppm (aromatic protons), δ 2.5 ppm (methyl on imidazole), and δ 13.2 ppm (broad singlet from -COOH) .

- Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., m/z 270.21 for C₁₂H₉F₃N₂O₂) .

Biological Activity

3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid, with the CAS number 641571-18-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C12H9F3N2O2

- Molecular Weight : 270.21 g/mol

- CAS Number : 641571-18-8

The compound's biological activity is primarily attributed to its ability to act as an inhibitor of specific protein kinases. It has been noted for its structural similarity to known kinase inhibitors, suggesting that it may interact with similar targets.

Inhibition of Kinases

Research indicates that derivatives of this compound can inhibit c-Src and Abl kinases, which are crucial in various signaling pathways involved in cancer progression. For instance, studies have shown that compounds based on the imidazole scaffold can effectively inhibit these kinases, leading to reduced cell proliferation in certain cancer cell lines .

Cell-Based Assays

- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies revealed that treatment with this compound led to a decrease in cell viability at concentrations as low as 10 µM .

- Caspase Activation : In apoptosis studies, the compound enhanced caspase-3 activity in treated cells, indicating its potential role as an apoptosis inducer. This was particularly evident at concentrations around 10 µM .

- Proteasome and Autophagy Pathways : The compound has been shown to activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are essential for protein degradation and cellular homeostasis. This activation could be beneficial for developing anti-aging therapies and cancer treatments .

Study on Cancer Cell Lines

In a recent study evaluating the effects of various benzoic acid derivatives, 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid was found to exhibit one of the highest levels of cathepsin B and L activation among tested compounds. This suggests a strong potential for modulating proteolytic pathways involved in tumor progression .

| Compound | Cell Line | Concentration (µM) | Viability (%) | Caspase Activation |

|---|---|---|---|---|

| A | MDA-MB-231 | 10 | 45 | Increased |

| B | HepG2 | 10 | 50 | Increased |

| C | CCD25sk | 10 | 98 | Not significant |

Potential Therapeutic Applications

Given its biological activity, 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid holds promise as a therapeutic agent in:

- Cancer Therapy : Its ability to inhibit key kinases involved in cancer progression makes it a candidate for further development as an anticancer drug.

- Anti-Aging Treatments : By enhancing proteostasis through the activation of UPP and ALP, this compound could be explored for applications in age-related diseases.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid, and what intermediates are critical?

Answer:

The synthesis typically involves two key steps: (1) formation of the imidazole ring and (2) functionalization of the benzoic acid backbone. For imidazole ring synthesis, condensation reactions using glyoxal derivatives with ammonia or primary amines under acidic conditions are common precursors . The trifluoromethyl group is often introduced via electrophilic substitution or coupling reactions using intermediates like 3-(trifluoromethyl)aniline derivatives . A critical intermediate is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , which undergoes carboxylation to form the final benzoic acid derivative .

Advanced: How can reaction parameters (e.g., solvent, catalyst) be optimized to enhance yield in multi-step syntheses of this compound?

Answer:

Optimization requires systematic variation of:

- Solvent polarity : Polar aprotic solvents like DMF improve solubility of intermediates, as shown in benzimidazole syntheses .

- Catalysts : Acidic catalysts (e.g., p-TSA) facilitate imidazole ring closure at 100°C .

- Temperature control : Stepwise heating (e.g., 60°C for coupling, reflux for cyclization) minimizes side reactions .

- Protecting groups : Temporary protection of the carboxylic acid group during imidazole formation prevents unwanted interactions .

Basic: What analytical techniques are recommended for structural confirmation, and what diagnostic spectral features should be prioritized?

Answer:

- NMR spectroscopy :

- ¹H NMR : Look for imidazole protons (δ 7.2–8.1 ppm) and trifluoromethyl-associated deshielding in aromatic protons .

- ¹³C NMR : The CF₃ group appears at ~120–125 ppm (quartet, J = 270–280 Hz) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 356.2 [M+H]⁺) confirm molecular weight .

- IR spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Advanced: How do structural modifications at the imidazole or benzoic acid moieties influence biological activity (e.g., enzyme inhibition)?

Answer:

- Imidazole substitution : Adding methyl groups at position 5 enhances steric bulk, potentially improving binding to hydrophobic enzyme pockets (e.g., cyclooxygenase inhibition) .

- Trifluoromethyl positioning : Electron-withdrawing CF₃ groups increase acidity of the benzoic acid, enhancing hydrogen-bonding with targets like angiotensin II receptors .

- Bioisosteric replacements : Replacing the carboxylic acid with tetrazole (as in related angiotensin II antagonists) improves metabolic stability but requires pH adjustment for solubility .

Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

Answer:

Contradictions may arise from:

- Bioavailability issues : Assess logP (optimal range: 2–3) to balance solubility and membrane permeability .

- Metabolic instability : Use LC-MS to identify metabolites; consider prodrug strategies (e.g., esterification of the carboxylic acid) .

- Off-target effects : Perform selectivity screening against related enzymes (e.g., COX-1 vs. COX-2) using fluorogenic substrates .

Advanced: What computational approaches predict the binding interactions of this compound with potential biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2). The trifluoromethyl group may occupy hydrophobic pockets, while the benzoic acid forms salt bridges with arginine residues .

- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding pose retention .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide structural optimization .

Basic: What purification methods are effective for isolating 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid from reaction mixtures?

Answer:

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit differential solubility of the product vs. byproducts .

- Column chromatography : Silica gel with ethyl acetate/hexane (1:1) as eluent separates polar impurities .

- Acid-base extraction : Leverage the carboxylic acid’s pH-dependent solubility (precipitate at pH < 3) .

Advanced: How can researchers validate the stability of this compound under varying storage conditions?

Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) detects photodegradation; store in amber vials .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C expected for aromatic systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.